(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
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Overview
Description
The compound (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule with potential applications in various fields of science and industry. This compound features a benzofuran core, a fluorobenzenesulfonate group, and an ethylbenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Ethylbenzylidene Group: The ethylbenzylidene moiety can be introduced via a condensation reaction between the benzofuran core and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Fluorobenzenesulfonate Group: The final step involves the sulfonation of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties may contribute to the development of new products with improved performance and functionality.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
- (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
- (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate
Uniqueness
The uniqueness of (2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorobenzenesulfonate group, in particular, may enhance its stability and influence its interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H17FO5S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C23H17FO5S/c1-2-15-3-5-16(6-4-15)13-22-23(25)20-12-9-18(14-21(20)28-22)29-30(26,27)19-10-7-17(24)8-11-19/h3-14H,2H2,1H3/b22-13- |
InChI Key |
WOZWSPNWSUUPHN-XKZIYDEJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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